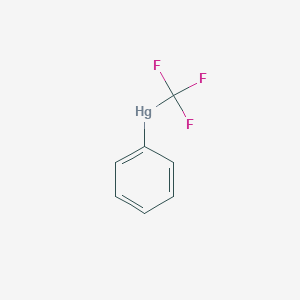

Phenyl(trifluoromethyl)mercury

Übersicht

Beschreibung

Phenyl(trifluoromethyl)mercury is an organomercury compound with the chemical formula C7H5F3Hg. It is a stable, crystalline solid known for releasing difluorocarbene (CF2) under mild, nonbasic reaction conditions . This compound is hydrolytically stable and can be handled under standard laboratory conditions .

Vorbereitungsmethoden

Phenyl(trifluoromethyl)mercury can be synthesized through various methods. One common synthetic route involves the reaction of phenylmercuric chloride with trifluoromethyl iodide in the presence of a copper catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .

Analyse Chemischer Reaktionen

Phenyl(trifluoromethyl)mercury undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various mercury-containing products.

Coupling Reactions: It can undergo coupling reactions with aromatic compounds, often facilitated by metal catalysts such as copper or palladium.

Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and mercury-containing byproducts .

Wissenschaftliche Forschungsanwendungen

Phenyl(trifluoromethyl)mercury has several scientific research applications:

Wirkmechanismus

The mechanism by which phenyl(trifluoromethyl)mercury exerts its effects involves the release of difluorocarbene (CF2) under mild conditions . This reactive intermediate can then participate in various chemical reactions, including cyclopropanation and insertion reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .

Vergleich Mit ähnlichen Verbindungen

Phenyl(trifluoromethyl)mercury can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury . While all these compounds contain mercury-carbon bonds, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in synthetic chemistry for introducing trifluoromethyl groups into aromatic compounds .

Similar compounds include:

- Methylmercury (CH3Hg+)

- Ethylmercury (C2H5Hg+)

- Dimethylmercury ((CH3)2Hg)

These compounds differ in their chemical structure and reactivity, with this compound being notable for its stability and ability to release difluorocarbene .

Biologische Aktivität

Phenyl(trifluoromethyl)mercury (PhHgCF₃) is a mercury-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of PhHgCF₃, focusing on its mechanisms of action, toxicity, and applications in various fields.

PhHgCF₃ is a stable crystalline solid that releases difluorocarbene under mild conditions. Its trifluoromethyl group enhances its metabolic stability and lipid solubility, which may contribute to its biological activity. The electron-withdrawing nature of the trifluoromethyl group facilitates interactions with biological macromolecules, potentially increasing the compound's efficacy as a therapeutic agent or as a toxicant in biological systems .

1. Interaction with Biological Molecules

The electrophilic nature of mercury allows PhHgCF₃ to bind to nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cytotoxic effects. For example, mercury compounds have been shown to bind to thiol groups in cysteine residues, affecting protein structure and function .

2. Cytotoxicity

Studies have demonstrated that PhHgCF₃ exhibits cytotoxic effects across various cell lines. In vitro experiments indicated that it can induce cell death at concentrations as low as 200 µg/mL, with significant DNA damage observed at higher concentrations . The compound's ability to induce oxidative stress and alter cellular signaling pathways has been implicated in its cytotoxicity.

Acute and Chronic Toxicity

Toxicity assessments reveal that PhHgCF₃ poses significant health risks. In animal studies, exposure has resulted in kidney damage, growth retardation, and neurological impairments. For instance, rats administered phenylmercuric acetate (a related compound) exhibited kidney hypertrophy and degeneration of renal tubules at doses as low as 0.4 mg/kg body weight per day .

Human Health Implications

Human exposure to phenylmercury compounds has been linked to allergic reactions and other health issues. Case studies have reported symptoms such as acrodynia (a mercury-related condition) in children following exposure . Moreover, increased incidences of chromosomal aberrations have been documented among workers exposed to mercury compounds, highlighting the genotoxic potential of these substances .

Applications in Research and Industry

Despite its toxicity, PhHgCF₃ has potential applications in medicinal chemistry and material science due to its unique reactivity. It serves as a reagent for generating difluorocarbene, which can be utilized in synthesizing complex organic molecules . Furthermore, the antimicrobial properties associated with trifluoromethyl groups suggest potential uses in developing new antimicrobial agents .

Case Studies

- Cytotoxicity against Cancer Cell Lines : A study evaluated the effects of PhHgCF₃ on various cancer cell lines, revealing IC₅₀ values significantly lower than those of conventional chemotherapeutics like Doxorubicin. This suggests potential for further development as an anticancer agent.

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown promising antibacterial properties against strains such as MRSA, indicating that derivatives of PhHgCF₃ could be explored for therapeutic use against resistant bacterial infections .

Summary of Biological Activity

Eigenschaften

IUPAC Name |

phenyl(trifluoromethyl)mercury | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.CF3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXEPISDXWGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330338 | |

| Record name | phenyl(trifluoromethyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24925-18-6 | |

| Record name | NSC245477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(trifluoromethyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.